molecular formula C13H17NO4 B10820351 N-Moc-MDMA

N-Moc-MDMA

Cat. No.: B10820351
M. Wt: 251.28 g/mol
InChI Key: UULQZCBUMWMNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Moc-MDMA involves the protection of the amine group of 3,4-methylenedioxymethamphetamine with a methoxycarbonyl group. This is typically achieved using methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group .

Industrial Production Methods: The process would likely involve the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: N-Moc-MDMA undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Moc-MDMA is primarily used in research and forensic applications. It serves as an analytical reference standard in the synthesis of 3,4-methylenedioxymethamphetamine. Researchers use it to study the chemical properties and reactions of 3,4-methylenedioxymethamphetamine derivatives. It is also used in forensic toxicology to identify and quantify 3,4-methylenedioxymethamphetamine and its derivatives in biological samples .

Mechanism of Action

N-Moc-MDMA exerts its effects by acting as a protected form of 3,4-methylenedioxymethamphetamine. Once the methoxycarbonyl group is removed, the resulting 3,4-methylenedioxymethamphetamine interacts with monoamine transporters in neurons. It inhibits the vesicular monoamine transporter, leading to increased concentrations of serotonin, norepinephrine, and dopamine in the cytoplasm. These neurotransmitters are then released into the synaptic cleft, resulting in the psychoactive effects associated with 3,4-methylenedioxymethamphetamine .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its methoxycarbonyl protecting group, which allows it to serve as a precursor in the synthesis of 3,4-methylenedioxymethamphetamine. This protective group can be removed under specific conditions, making this compound a valuable tool in research and forensic applications .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

methyl N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C13H17NO4/c1-9(14(2)13(15)16-3)6-10-4-5-11-12(7-10)18-8-17-11/h4-5,7,9H,6,8H2,1-3H3

InChI Key

UULQZCBUMWMNBY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)N(C)C(=O)OC

Origin of Product

United States

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